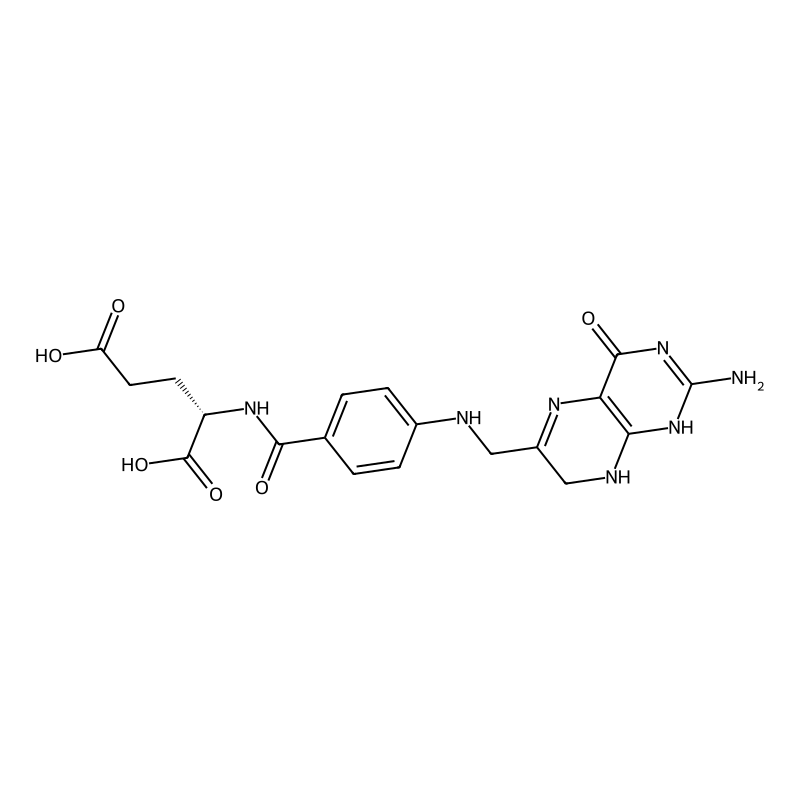

Dihydrofolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dihydrofolic acid (DHF) is a partially reduced folate derivative that serves as the obligate natural substrate for dihydrofolate reductase (DHFR) and a direct product of thymidylate synthase (TS). In industrial and pharmaceutical procurement, DHF is primarily sourced as a critical biochemical reagent for high-throughput screening of antifolate drugs, continuous spectrophotometric enzyme assays, and LC-MS/MS metabolic profiling. Unlike fully oxidized or fully reduced folate analogs, DHF provides the exact oxidation state required to drive NADPH-dependent DHFR catalytic turnover, making it an indispensable material for evaluating enzyme kinetics, determining inhibitor Ki/IC50 values, and studying de novo purine and pyrimidine biosynthesis pathways [1].

Substituting DHF with cheaper, more stable folic acid (FA) or fully reduced tetrahydrofolic acid (THF) critically compromises enzymatic assays. Folic acid is a highly inefficient substrate for mammalian DHFR, exhibiting drastically lower binding affinity and catalytic turnover, which leads to assay failure or artificially skewed kinetic data in inhibitor screening [1]. Conversely, THF is the end-product of the DHFR reaction; it cannot be used to measure forward DHFR activity and is notoriously unstable in aqueous solutions, undergoing rapid autoxidation unless maintained under strict anaerobic conditions or high concentrations of antioxidants [2]. Procurement of DHF is therefore mandatory when researchers require the specific, active precursor to quantify DHFR activity via standard NADPH-depletion assays [3].

References

- [1] Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice. PMC.

- [2] pH-Dependent Radical Scavenging Activity of Folates. Journal of Agricultural and Food Chemistry, ACS Publications.

- [3] Correlations of Inhibitor Kinetics for Pneumocystis jirovecii and Human Dihydrofolate Reductase with Structural Data for Human Active Site Mutant Enzyme Complexes. Biochemistry, ACS Publications.

Superior Catalytic Efficiency in DHFR Activity Assays

In standardized HPLC-based activity assays using purified human DHFR, dihydrofolic acid demonstrates vastly superior catalytic efficiency compared to fully oxidized folic acid. DHF achieves a Vmax of 999.7 ± 74.2 nmol/min/µg protein and a Km of 4.5 ± 0.8 µmol/L. In stark contrast, folic acid serves as a highly inefficient substrate, yielding a Vmax of only 2.5 ± 0.2 nmol/min/µg and a Km of 28.8 ± 5.3 µmol/L[1].

| Evidence Dimension | Enzyme Kinetics (Km and Vmax) |

| Target Compound Data | DHF: Vmax = 999.7 nmol/min/µg, Km = 4.5 µmol/L |

| Comparator Or Baseline | Folic acid: Vmax = 2.5 nmol/min/µg, Km = 28.8 µmol/L |

| Quantified Difference | DHF provides a ~400-fold higher maximum reaction velocity and a 6.4-fold stronger binding affinity (lower Km) than folic acid. |

| Conditions | Purified human DHFR, pH 7.4-7.5, 20 min incubation with 200 µmol/L NADPH |

Buyers must procure DHF rather than folic acid to achieve sufficient enzymatic turnover for reliable, sensitive high-throughput screening of DHFR inhibitors.

Aqueous Stability for Benchtop Assay Reproducibility

The oxidation state of folates dictates their handling requirements in laboratory workflows. Tetrahydrofolic acid (THF) is highly susceptible to rapid autoxidation and is the least stable folate in aqueous media, complicating routine assay preparation. Dihydrofolic acid (DHF), while still requiring careful handling, exhibits superior stability in standard 0.1 M potassium phosphate buffers (pH 7.4), retaining >90% of its parent form during standard initial assay incubation windows without the immediate degradation artifacts that plague THF [1].

| Evidence Dimension | Aqueous Oxidation Stability |

| Target Compound Data | DHF retains >90% structural integrity during initial assay incubation at pH 7.4. |

| Comparator Or Baseline | THF undergoes rapid autoxidation, ranking as the least stable aqueous folate. |

| Quantified Difference | DHF provides an extended workable benchtop half-life compared to the highly labile THF. |

| Conditions | 0.1 M potassium phosphate buffer, pH 7.4, room temperature |

DHF eliminates the severe handling constraints and rapid degradation artifacts associated with THF, ensuring reproducible reagent preparation for in vitro diagnostics.

Direct Compatibility with Continuous Spectrophotometric Assays

DHF enables the direct, label-free quantification of DHFR activity through continuous spectrophotometric monitoring. Because the reduction of DHF to THF by DHFR is strictly coupled to the oxidation of NADPH to NADP+ in a 1:1 stoichiometry, researchers can continuously record the decrease in optical density at 340 nm. In standard assays, this provides real-time, linear kinetic data for calculating inhibitor Ki values. Fully oxidized folic acid cannot drive this rapid NADPH depletion, rendering it useless for this standard analytical format [1].

| Evidence Dimension | Assay Signal Generation (OD at 340 nm) |

| Target Compound Data | DHF drives rapid, stoichiometric NADPH oxidation measurable at 340 nm. |

| Comparator Or Baseline | Folic acid fails to drive measurable, rapid NADPH oxidation under identical continuous assay conditions. |

| Quantified Difference | DHF enables real-time kinetic tracking; folic acid produces negligible signal change. |

| Conditions | 41 mM sodium phosphate buffer, pH 7.4, 37 °C, continuous OD 340 nm recording |

DHF is the mandatory substrate for laboratories utilizing standard, cost-effective 340 nm spectrophotometric assays to evaluate antifolate drug candidates.

High-Throughput Antifolate Drug Screening

DHF is the required substrate for determining IC50 and Ki values of novel DHFR inhibitors (e.g., methotrexate, trimethoprim analogs) in oncology and infectious disease research. Its high Vmax ensures robust assay windows that cannot be achieved with folic acid [1].

Continuous Spectrophotometric Enzyme Kinetics

Due to its 1:1 stoichiometric coupling with NADPH oxidation, DHF is utilized in real-time kinetic assays measured at 340 nm. This allows for rapid, label-free evaluation of recombinant DHFR and bifunctional DHFR-TS enzymes without the need for complex downstream detection steps [3].

Analytical Standard for Folate Metabolic Profiling

In LC-MS/MS studies of intracellular folate pools, DHF serves as a critical analytical standard. Its moderate aqueous stability compared to the highly labile tetrahydrofolic acid allows for more reliable calibration curves and recovery rates during sample extraction and chromatography [2].

References

- [1] Mechanistic Insights into Folic Acid-dependent Vascular Protection: Dihydrofolate reductase-mediated Reduction in Oxidant Stress in Endothelial Cells and Angiotensin II-Infused Mice. PMC.

- [2] pH-Dependent Radical Scavenging Activity of Folates. Journal of Agricultural and Food Chemistry, ACS Publications.

- [3] Correlations of Inhibitor Kinetics for Pneumocystis jirovecii and Human Dihydrofolate Reductase with Structural Data for Human Active Site Mutant Enzyme Complexes. Biochemistry, ACS Publications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shiao SPK, Grayson J, Lie A, Yu CH. Personalized Nutrition-Genes, Diet, and Related Interactive Parameters as Predictors of Cancer in Multiethnic Colorectal Cancer Families. Nutrients. 2018 Jun 20;10(6). pii: E795. doi: 10.3390/nu10060795. PubMed PMID: 29925788.

3: Park S, Burke RE, Kareva T, Kholodilov N, Aimé P, Franke TF, Levy O, Greene LA. Context-dependent expression of a conditionally-inducible form of active Akt. PLoS One. 2018 Jun 19;13(6):e0197899. doi: 10.1371/journal.pone.0197899. eCollection 2018. PubMed PMID: 29920520.

4: Duff MR, Borreguero JM, Cuneo M, Ramanathan A, He J, Kamath G, Chennubhotla CS, Meilleur F, Howell EE, Herwig KW, Myles DAA, Agarwal PK. Modulating enzyme activity by altering protein dynamics with solvent. Biochemistry. 2018 Jun 14. doi: 10.1021/acs.biochem.8b00424. [Epub ahead of print] PubMed PMID: 29901984.

5: Francesconi V, Giovannini L, Santucci M, Cichero E, Costi MP, Naesens L, Giordanetto F, Tonelli M. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). Eur J Med Chem. 2018 Jun 2;155:229-243. doi: 10.1016/j.ejmech.2018.05.059. [Epub ahead of print] PubMed PMID: 29886325.

6: Gomha SM, Edrees MM, Muhammad ZA, El-Reedy AA. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des Devel Ther. 2018 May 30;12:1511-1523. doi: 10.2147/DDDT.S165276. eCollection 2018. PubMed PMID: 29881258; PubMed Central PMCID: PMC5985782.

7: Corral MG, Haywood J, Stehl LH, Stubbs KA, Murcha MW, Mylne JS. Targeting plant DIHYDROFOLATE REDUCTASE with antifolates and mechanisms for genetic resistance. Plant J. 2018 Jun 7. doi: 10.1111/tpj.13983. [Epub ahead of print] PubMed PMID: 29876984.

8: Matange N, Bodkhe S, Patel M, Shah P. Trade-offs with stability modulate innate and mutationally acquired drug-resistance in bacterial dihydrofolate reductase enzymes. Biochem J. 2018 Jun 5. pii: BCJ20180249. doi: 10.1042/BCJ20180249. [Epub ahead of print] PubMed PMID: 29871875.

9: Organista-Nava J, Gómez-Gómez Y, Illades-Aguiar B, Rivera-Ramírez AB, Saavedra-Herrera MV, Leyva-Vázquez MA. Overexpression of dihydrofolate reductase is a factor of poor survival in acute lymphoblastic leukemia. Oncol Lett. 2018 Jun;15(6):8405-8411. doi: 10.3892/ol.2018.8429. Epub 2018 Apr 4. PubMed PMID: 29805575; PubMed Central PMCID: PMC5950508.

10: Sah S, Shah RA, Govindan A, Varada R, Rex K, Varshney U. Utilisation of 10-formyldihydrofolate as substrate by dihydrofolate reductase (DHFR) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) tranformylase/IMP cyclohydrolase (PurH) in Escherichia coli. Microbiology. 2018 May 25. doi: 10.1099/mic.0.000671. [Epub ahead of print] PubMed PMID: 29799386.

11: Schittmayer M, Birner-Gruenberger R, Zamboni N. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Anal Chem. 2018 Jun 19;90(12):7349-7356. doi: 10.1021/acs.analchem.8b00650. Epub 2018 Jun 5. PubMed PMID: 29792680; PubMed Central PMCID: PMC6011177.

12: Carey PR, Whitmer GR, Yoon MJ, Lombardo MN, Pusztai-Carey M, Heidari-Torkabadi H, Che T. Measuring Drug-Induced Changes in Metabolite Populations of Live Bacteria: Real Time Analysis by Raman Spectroscopy. J Phys Chem B. 2018 Jun 21;122(24):6377-6385. doi: 10.1021/acs.jpcb.8b03279. Epub 2018 Jun 7. PubMed PMID: 29792435.

13: Tobias AM, Toska D, Lange K, Eck T, Bhat R, Janson CA, Rotella DP, Gubler U, Goodey NM. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLoS One. 2018 May 22;13(5):e0197173. doi: 10.1371/journal.pone.0197173. eCollection 2018. PubMed PMID: 29787565; PubMed Central PMCID: PMC5963757.

14: Zhang XJ, Wang XW, Sun JX, Su C, Yang S, Zhang WB. Synergistic Enhancement of Enzyme Performance and Resilience via Orthogonal Peptide-Protein Chemistry Enabled Multilayer Construction. Biomacromolecules. 2018 Jun 15. doi: 10.1021/acs.biomac.8b00306. [Epub ahead of print] PubMed PMID: 29768002.

15: Huang DB, Dryden M. Iclaprim, a dihydrofolate reductase inhibitor antibiotic in Phase III of clinical development: a review of its pharmacology, microbiology and clinical efficacy and safety. Future Microbiol. 2018 May 10. doi: 10.2217/fmb-2018-0061. [Epub ahead of print] PubMed PMID: 29742926.

16: Teles ALB, Silva RR, Ko M, Ferreira GM, Pita SDR, Trossini GHG, Carvalho P, Castilho MS. Identification, characterization and molecular modelling studies of Schistosoma mansoni Dihydrofolate Reductase inhibitors: From assay development to hit identification. Curr Top Med Chem. 2018 May 9. doi: 10.2174/1568026618666180509150134. [Epub ahead of print] PubMed PMID: 29741139.

17: Makita S, Maeshima AM, Maruyama D, Izutsu K, Tobinai K. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. Onco Targets Ther. 2018 Apr 20;11:2287-2293. doi: 10.2147/OTT.S140756. eCollection 2018. Review. PubMed PMID: 29719411; PubMed Central PMCID: PMC5916385.

18: Charnaud SC, Jonsdottir TK, Sanders PR, Bullen HE, Dickerman BK, Kouskousis B, Palmer CS, Pietrzak HM, Laumaea AE, Erazo AB, McHugh E, Tilley L, Crabb BS, Gilson PR. Spatial organization of protein export in malaria parasite blood stages. Traffic. 2018 Apr 26. doi: 10.1111/tra.12577. [Epub ahead of print] PubMed PMID: 29696751.

19: Li H, Fang F, Liu Y, Xue L, Wang M, Guo Y, Wang X, Tian C, Liu J, Zhang Z. Inhibitors of dihydrofolate reductase as antitumor agents: design, synthesis and biological evaluation of a series of novel nonclassical 6-substituted pyrido[3,2-d]pyrimidines with a three- to five-carbon bridge. Bioorg Med Chem. 2018 May 15;26(9):2674-2685. doi: 10.1016/j.bmc.2018.04.035. Epub 2018 Apr 19. PubMed PMID: 29691154.

20: Shah K, Lin X, Queener SF, Cody V, Pace J, Gangjee A. Targeting species specific amino acid residues: Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors and potential anti-opportunistic infection agents. Bioorg Med Chem. 2018 May 15;26(9):2640-2650. doi: 10.1016/j.bmc.2018.04.032. Epub 2018 Apr 17. PubMed PMID: 29691153; PubMed Central PMCID: PMC5967623.